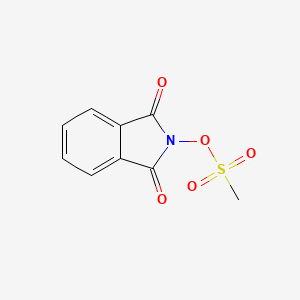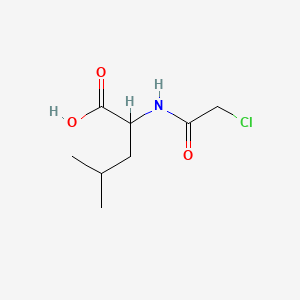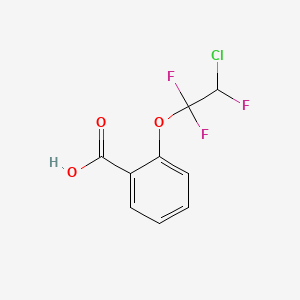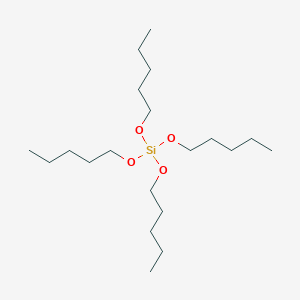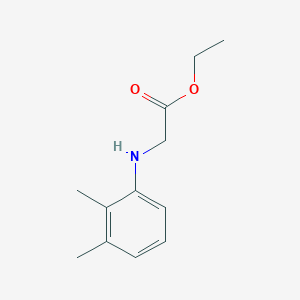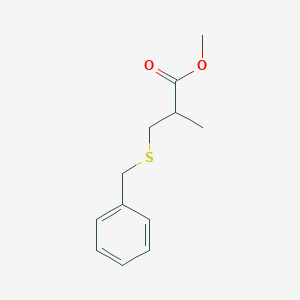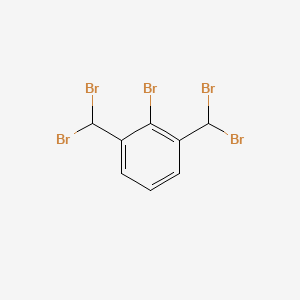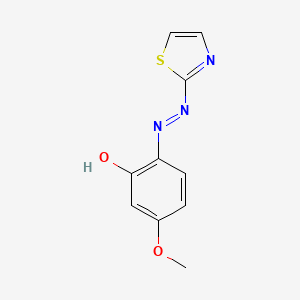![molecular formula C16H10 B11959767 Benzo[b]biphenylene CAS No. 259-56-3](/img/structure/B11959767.png)
Benzo[b]biphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]biphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a biphenylene unit fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]biphenylene typically involves cycloaddition reactions. One common method includes the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, which directly yields this compound . Another approach involves the reaction of tetrabromo compounds with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]biphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce hydrogenated biphenylene derivatives.
Applications De Recherche Scientifique
Benzo[b]biphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which benzo[b]biphenylene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for electron delocalization, which can interact with various molecular targets. These interactions can influence biological pathways and chemical reactions, making this compound a versatile compound in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Biphenylene: Shares the biphenylene unit but lacks the additional benzene ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three linearly fused benzene rings.
Uniqueness: Benzo[b]biphenylene’s unique structure, which combines a biphenylene unit with a benzene ring, imparts distinct electronic properties that are not present in its similar compounds. This uniqueness makes it particularly valuable for applications requiring specific electronic characteristics .
Propriétés
Numéro CAS |
259-56-3 |
|---|---|
Formule moléculaire |
C16H10 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tetracyclo[8.6.0.03,8.011,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-10-16-14-8-4-3-7-13(14)15(16)9-11(12)5-1/h1-10H |
Clé InChI |
QGSZQJATRLETJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=CC=CC=C4C3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
